[(3-Isopropyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride
Overview
Description
“[(3-Isopropyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride” is a chemical compound with the CAS Number: 1609407-96-6 . It has a molecular weight of 178.66 and its IUPAC name is (3-isopropyl-2,5-dihydroisoxazol-5-yl)methanamine hydrochloride . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14N2O.ClH/c1-5(2)7-3-6(4-8)10-9-7;/h3,5-6,9H,4,8H2,1-2H3;1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 178.66 . It is a solid at room temperature .Scientific Research Applications
Synthesis and Material Applications
- Thermostabilizers to Polypropylene : A study explored the synthesis of compounds through interactions involving amino compounds and cycloalkylphenol, leading to products tested as thermostabilizers for polypropylene. This indicates the utility of similar compounds in enhancing material stability (Z. Z. Aghamali̇yev, M. V. Naghiyeva, Ch. K. Rasulov, 2018).
Biological Activities and Green Chemistry
- Antimicrobial Activity : Research on 3-Methyl-4 H -isoxazol-5-one and its derivatives, synthesized through green chemistry, showed antibacterial and antifungal activities, particularly against Staphylococcus aureus and Candida albicans. This underscores the potential of isoxazole derivatives in developing new antimicrobial agents (Anita R. Banpurkar, Sachin S. Wazalwar, F. Perdih, 2018).
Synthetic Chemistry and Drug Design
- Synthesis of Isoxazolyl Derivatives : A study on the synthesis of novel isoxazole derivatives involved reactions with formalin and secondary amines, producing compounds with significant antitumor activity. This highlights the role of isoxazole derivatives in synthesizing bioactive molecules for potential therapeutic applications (W. Hamama, Mona E. Ibrahim, H. Zoorob, 2017).
Catalysis and Green Synthesis
- Sonochemical Synthesis : The rapid synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, facilitated by ultrasound irradiation and catalyzed by amine-functionalized montmorillonite K10 nanoclay, showcases innovative methods in synthesizing isoxazole derivatives under environmentally friendly conditions (J. Safari, M. Ahmadzadeh, Z. Zarnegar, 2016).
Safety and Hazards
Properties
IUPAC Name |
(3-propan-2-yl-4,5-dihydro-1,2-oxazol-5-yl)methanamine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-5(2)7-3-6(4-8)10-9-7;/h5-6H,3-4,8H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANHPCAWLROIPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(C1)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.